Cas no 1194605-72-5 (1-(4,6-Dihydrothieno3,4-bthiophen-2-yl)-2-ethylhexan-1-one)

1-(4,6-Dihydrothieno3,4-bthiophen-2-yl)-2-ethylhexan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
- 1-(4,6-Dihydrothieno[3,4-b]thien-2-yl)-2-ethyl-1-hexanone
- 2-ethyl-1-(4,6-dihydrothieno[3,4-b]thiophen-2-yl)hexan-1-one
- 1194605-72-5
- DTXSID30728826
- DB-328540
- 1-Hexanone, 1-(4,6-dihydrothieno[3,4-b]thien-2-yl)-2-ethyl-
- SCHEMBL12931074
- 1-(4,6-Dihydrothieno3,4-bthiophen-2-yl)-2-ethylhexan-1-one
-
- MDL: MFCD22493460
- インチ: InChI=1S/C14H20OS2/c1-3-5-6-10(4-2)14(15)12-7-11-8-16-9-13(11)17-12/h7,10H,3-6,8-9H2,1-2H3
- InChIKey: QECXUUREYNIHHP-UHFFFAOYSA-N
- ほほえんだ: CCCCC(CC)C(=O)C1=CC2=C(CSC2)S1
計算された属性
- せいみつぶんしりょう: 268.09600
- どういたいしつりょう: 268.09555760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- 密度みつど: 1.125
- PSA: 70.61000
- LogP: 4.89400
1-(4,6-Dihydrothieno3,4-bthiophen-2-yl)-2-ethylhexan-1-one セキュリティ情報
1-(4,6-Dihydrothieno3,4-bthiophen-2-yl)-2-ethylhexan-1-one 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-(4,6-Dihydrothieno3,4-bthiophen-2-yl)-2-ethylhexan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1689902-1g |
1-(4,6-Dihydrothieno[3,4-b]thien-2-yl)-2-ethyl-1-hexanone |
1194605-72-5 | 98% | 1g |
¥3906.00 | 2024-08-09 | |
TRC | D075225-100mg |
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one |
1194605-72-5 | 100mg |
$ 505.00 | 2022-06-06 | ||
TRC | D075225-50mg |
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one |
1194605-72-5 | 50mg |
$ 305.00 | 2022-06-06 | ||
Alichem | A169004049-1g |
1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one |
1194605-72-5 | 95% | 1g |
$400.00 | 2023-09-04 |
1-(4,6-Dihydrothieno3,4-bthiophen-2-yl)-2-ethylhexan-1-one 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
1-(4,6-Dihydrothieno3,4-bthiophen-2-yl)-2-ethylhexan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1194605-72-5 and Product Name: 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one
The compound with the CAS number 1194605-72-5 and the product name 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural framework of this molecule incorporates a fused thiophene ring system, which is a common motif in many bioactive compounds, suggesting a rich chemical space for further exploration.
Recent research in medicinal chemistry has highlighted the importance of 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one due to its unique pharmacophoric features. The presence of the dihydrothieno[3,4-b]thiophene core not only imparts distinct electronic properties but also opens up possibilities for interactions with biological targets. This compound has been studied for its potential role in modulating various enzymatic pathways, particularly those involved in inflammation and metabolic disorders. The ethylhexanone side chain further enhances the compound's solubility and bioavailability, making it a promising candidate for further development.
In the context of modern drug discovery, the synthesis and characterization of 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one have been approached with advanced synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. These synthetic strategies not only ensure high yields but also allow for structural modifications to optimize biological activity. The compound's stability under various conditions has been thoroughly evaluated, demonstrating its suitability for both laboratory research and potential industrial applications.
The biological evaluation of 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one has revealed intriguing properties that make it a valuable tool in pharmacological studies. Preclinical data indicate that this compound exhibits significant inhibitory effects on key enzymes implicated in inflammatory responses. Specifically, it has shown promise in reducing the activity of cyclooxygenase (COX) enzymes, which are central mediators of pain and inflammation. Additionally, its interaction with other metabolic enzymes suggests potential benefits in managing metabolic syndrome and related disorders.
One of the most compelling aspects of 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one is its structural diversity, which allows for extensive chemical derivatization. Researchers have explored various analogs by modifying substituents on the thiophene ring or altering the side chain length and composition. These modifications have led to a series of derivatives with enhanced potency and selectivity. Such flexibility is crucial in drug development, as it enables fine-tuning of pharmacokinetic properties to achieve optimal therapeutic effects.
The computational modeling studies on 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one have provided valuable insights into its binding interactions with biological targets. Molecular docking simulations have identified key residues on the target proteins that interact with different parts of the molecule. These findings have guided the design of more potent derivatives by strategically optimizing these interactions. The integration of experimental data with computational predictions has accelerated the discovery process significantly.
Future directions in the research of 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one include exploring its mechanism of action in greater detail. Understanding how this compound interacts with cellular pathways at a molecular level will be crucial for developing targeted therapies. Additionally, preclinical studies are planned to assess its safety profile and pharmacokinetic behavior in animal models. These studies will provide essential data for advancing towards clinical trials and eventual therapeutic applications.
The significance of 1-(4,6-Dihydrothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one extends beyond its immediate pharmacological applications. Its unique structural features make it a valuable scaffold for developing new classes of bioactive molecules. The insights gained from studying this compound can be leveraged to design novel therapeutics for a wide range of diseases. As research continues to uncover new biological functions and synthetic strategies, the potential applications of this molecule are likely to expand further.
In conclusion,1-(4,6-Dihydrothieno[3,4-b]thiophen-2-ylyl)-2-propylpentanone represents a promising candidate in pharmaceutical chemistry with significant potential for therapeutic development. Its unique structural features combined with its demonstrated biological activity make it a compelling subject for further research. As advancements in synthetic methodologies and computational biology continue to evolve,CAS No 1194579 72 5 will undoubtedly play a pivotal role in shaping future drug discovery efforts.
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